molecular formula C11H9N7 B7783910 5-amino-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

5-amino-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B7783910
M. Wt: 239.24 g/mol
InChI Key: BHTBTFWOJNGQIP-UHFFFAOYSA-N
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Description

The compound with the identifier “5-amino-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile” is a chemical substance that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The specific synthetic routes and reaction conditions can vary, but they typically involve the use of advanced organic synthesis techniques. These methods may include the use of catalysts, specific temperature and pressure conditions, and the careful addition of reagents to achieve the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This often involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The industrial production methods are designed to be efficient and cost-effective, while also adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

5-amino-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example:

    Oxidation reactions: may use reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction reactions: may use reagents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.

    Substitution reactions: may use reagents such as halogens or alkylating agents under controlled temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives.

Scientific Research Applications

5-amino-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in various chemical synthesis processes.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-amino-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Properties

IUPAC Name

5-amino-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N7/c12-4-8-9(7-2-1-3-14-5-7)18-11(15-6-16-18)17-10(8)13/h1-3,5-6,9H,13H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTBTFWOJNGQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2C(=C(N=C3N2NC=N3)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C2C(=C(N=C3N2NC=N3)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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